molecular formula C22H22N4O2 B3310913 N-benzyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946232-30-0

N-benzyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B3310913
CAS No.: 946232-30-0
M. Wt: 374.4 g/mol
InChI Key: XDTZABVDDOYBIX-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining indole, 1,3,4-oxadiazole, and benzyl-acetamide moieties. The indole core is substituted at the 1-position with an acetamide group bearing a benzyl substituent, while the 2-position of the indole is linked to a 5-propyl-1,3,4-oxadiazole ring. Its synthesis typically involves threading closure reactions of indole-3-acetic hydrazide derivatives with carbon disulfide, followed by alkylation or acylation steps to introduce the benzyl group .

Properties

IUPAC Name

N-benzyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-2-8-21-24-25-22(28-21)19-13-17-11-6-7-12-18(17)26(19)15-20(27)23-14-16-9-4-3-5-10-16/h3-7,9-13H,2,8,14-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTZABVDDOYBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs with Variations in the Amide Substituent

Table 1: Comparison of Amide-Substituted Analogs
Compound Name Amide Substituent Key Structural Features Bioactivity (IC50 or Activity) Reference
N-benzyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide Benzyl 5-propyl oxadiazole, indole core Anti-inflammatory: 4.73–4.99 µM
N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 2-Ethoxy-6-methylphenyl Sulfanyl linker, ethoxy-methylphenyl substituent LOX inhibition: Moderate activity
N-(4-methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 4-Methyl-2-pyridinyl Pyridine substituent, sulfanyl linker BChE inhibition: 38.2% at 100 µM
N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide 2-Chlorophenyl Hydroxyimino group, indole core Antioxidant (DPPH): 82% scavenging

Key Observations :

  • The benzyl group in the target compound enhances anti-inflammatory activity compared to bulkier substituents like ethoxy-methylphenyl .
  • Sulfanyl-linked analogs (e.g., pyridinyl or ethoxy-methylphenyl derivatives) show moderate enzyme inhibition but lack the potency of the benzyl variant .
  • Hydroxyimino-substituted indole acetamides exhibit strong antioxidant activity, emphasizing the role of electron-donating groups in redox modulation .

Analogs with Modified Heterocyclic Cores

Table 2: Comparison of Heterocyclic Core Variations
Compound Name Core Structure Key Modifications Bioactivity Reference
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran-oxadiazole Benzofuran instead of indole Antimicrobial: MIC 12.5 µg/mL
N-(5-(3-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide Methoxybenzyl-oxadiazole Methoxybenzyl substituent SIRT2 inhibition: 65% at 10 µM
2-(Diethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide Diethylamino-acetamide Diethylamino group, no indole core Industrial synthesis (no bioactivity)

Key Observations :

  • Replacing indole with benzofuran (as in ) shifts activity toward antimicrobial effects, likely due to altered π-π stacking interactions.
  • Methoxybenzyl-oxadiazole derivatives () target SIRT2, a protein deacetylase, indicating structural flexibility for diverse therapeutic applications.
  • The absence of the indole core in industrial-grade analogs () simplifies synthesis but eliminates bioactive properties tied to the indole scaffold.

Key Observations :

  • Threading closure () is preferred for indole-oxadiazole hybrids but requires harsh conditions (KOH, CS₂).
  • S-alkylation () offers regioselectivity for sulfanyl-linked analogs but may introduce steric hindrance.
  • Hydroxyimino derivatives () achieve high yields via oxime condensation, suitable for antioxidant-focused drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

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